![molecular formula C17H14N4OS B3057856 4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 85772-41-4](/img/structure/B3057856.png)

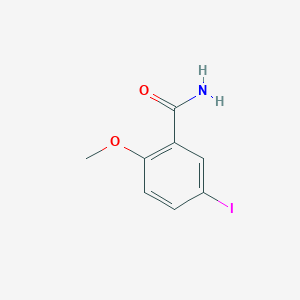

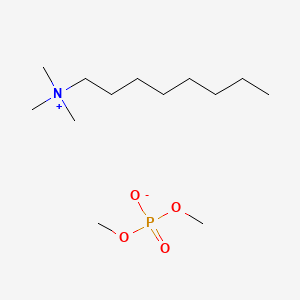

4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Übersicht

Beschreibung

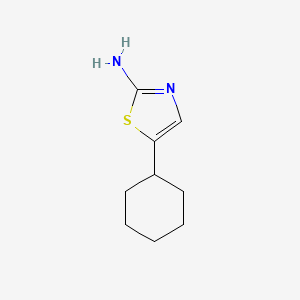

The compound belongs to the class of [1,2,4]triazolo[4,3-a]quinazolines . Compounds in this class have been studied for their potential as anticancer agents .

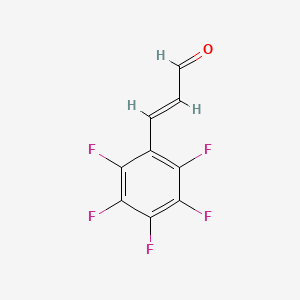

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline has been reported .Wissenschaftliche Forschungsanwendungen

- Compound 5 : This compound exhibits excellent insensitivity to external stimuli and impressive detonation performance, comparable to the benchmark explosive CL-20. It holds promise as a secondary explosive .

- Azo Compound 10 : With remarkable density and superior thermal stability, compound 10 outperforms existing heat-resistant explosives. It has significant potential in heat-resistant applications .

- Compounds 14, 17, and 19 : These compounds are highly sensitive but possess excellent detonation performance. They could find use as primary explosives .

- Novel Quinoxaline Derivatives : The synthesis of 1,2,4-triazolo[4,3-a]quinoxalines has led to compounds with broad-spectrum anticancer activity. Further exploration of their efficacy is warranted .

- Helix-Shaped Bis-Triazoloquinazolines : These compounds exhibit interesting optical, electrochemical, and semiconductor properties. Researchers are studying their potential applications .

- 1,2,4-Triazino[4,3-a]quinoxalines : These derivatives may have antimicrobial properties. Further investigations are needed to validate their efficacy .

- [1,2,4]Triazolo[4,3-a]pyrazine Derivatives : Some derivatives bearing 4-oxo-pyridazinone moieties have been evaluated for their inhibitory activity against c-Met kinase, a potential target for cancer therapy .

- X-ray Diffraction Studies : Researchers have used X-ray diffraction to explore the relationship between weak interactions and sensitivity in energetic materials. Understanding these interactions can guide the design of next-generation materials .

Energetic Materials

Anticancer Agents

Optical and Electrochemical Properties

Antimicrobial Agents

C-Met Kinase Inhibitors

Weak Interactions in Energetic Materials

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to exhibit anti-tumor activity against various cancer cell lines . They also possess superior c-Met kinase inhibition ability .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly through inhibition mechanisms, leading to changes in cellular processes .

Biochemical Pathways

Given the potential anti-tumor activity and c-met kinase inhibition, it can be inferred that the compound may affect pathways related to cell proliferation and survival .

Result of Action

The compound may exhibit anti-tumor activity against various cancer cell lines, as suggested by the activity of structurally similar compounds . The exact molecular and cellular effects would depend on the specific targets and pathways affected.

Eigenschaften

IUPAC Name |

4-(2,3-dimethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c1-10-6-5-9-13(11(10)2)20-15(22)12-7-3-4-8-14(12)21-16(20)18-19-17(21)23/h3-9H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZLSOAYWCNFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427701 | |

| Record name | 4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675991 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

85772-41-4 | |

| Record name | 4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.